3-Fluoro-2,5-dimethylaniline
Overview
Description
3-Fluoro-2,5-dimethylaniline is an organic compound with the molecular formula C8H10FN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a fluorine atom at the third position and methyl groups at the second and fifth positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2,5-dimethylaniline typically involves the nitration of 2,5-dimethylaniline followed by reduction and fluorination. The nitration step introduces a nitro group, which is then reduced to an amine.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings to ensure high-quality output .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-2,5-dimethylaniline undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the electron-donating effect of the methyl groups and the electron-withdrawing effect of the fluorine atom, the compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form amines.
Nucleophilic Substitution: The fluorine atom can be displaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Nitration: Nitric acid and sulfuric acid are commonly used for nitration reactions.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride or iron powder in acidic medium.
Fluorination: Selectfluor or N-fluorobenzenesulfonimide are typical fluorinating agents.
Major Products:
Nitration: 3-Fluoro-2,5-dimethyl-4-nitroaniline.
Reduction: 3-Fluoro-2,5-dimethyl-4-aminobenzene.
Fluorination: this compound.
Scientific Research Applications
3-Fluoro-2,5-dimethylaniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Fluoro-2,5-dimethylaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity towards its molecular targets, leading to improved efficacy in its intended application .
Comparison with Similar Compounds
3-Fluoro-2,4-dimethylaniline: Similar structure but with the methyl groups at different positions.
2-Fluoro-5-methylaniline: Contains only one methyl group and a fluorine atom at different positions.
4-Fluoro-2,5-dimethylaniline: Fluorine atom at the fourth position instead of the third.
Uniqueness: 3-Fluoro-2,5-dimethylaniline is unique due to the specific positioning of the fluorine and methyl groups, which can influence its reactivity and interactions with other molecules. This unique arrangement can result in distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
3-fluoro-2,5-dimethylaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN/c1-5-3-7(9)6(2)8(10)4-5/h3-4H,10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUDNMQURSQPKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)F)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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